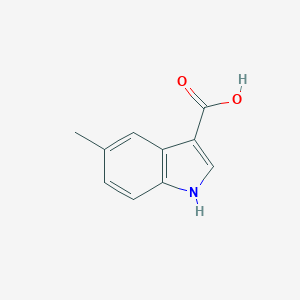

5-Methyl-1H-indole-3-carboxylic acid

描述

BenchChem offers high-quality 5-Methyl-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-methyl-1H-indole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-9-7(4-6)8(5-11-9)10(12)13/h2-5,11H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNAHYKFVSHGDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593330 |

Source

|

| Record name | 5-Methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-02-1 |

Source

|

| Record name | 5-Methyl-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Structural Analysis and Synthetic Utility of 5-Methyl-1H-indole-3-carboxylic Acid

Executive Summary

5-Methyl-1H-indole-3-carboxylic acid (CAS: 10242-02-1) represents a critical scaffold in medicinal chemistry, particularly in the development of serotonin (5-HT) receptor modulators and kinase inhibitors. This guide provides a comprehensive technical analysis of its structural properties, a validated synthetic protocol for its laboratory preparation, and an evaluation of its utility as a pharmacophore.

Part 1: Structural Anatomy & Nomenclature

Chemical Identity

The molecule consists of an indole bicyclic core substituted with a methyl group at the C5 position and a carboxylic acid moiety at the C3 position. The positioning of the carboxylic acid at C3 is electronically significant; the C3 carbon of the indole ring is the most nucleophilic site, making it highly susceptible to electrophilic substitution, which is the primary route for installing the carboxyl functionality.

| Attribute | Detail |

| IUPAC Name | 5-Methyl-1H-indole-3-carboxylic acid |

| CAS Number | 10242-02-1 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| SMILES | CC1=CC2=C(C=C1)NC=C2C(=O)O |

| InChI Key | Predicted: ZTNQWTPWKNDRNF-UHFFFAOYSA-N (Analogous) |

Numbering and Electronic Structure

The IUPAC numbering for the indole ring system assigns the nitrogen atom as position 1. The numbering proceeds counter-clockwise around the five-membered ring (C2, C3) and then clockwise around the benzene ring (C4-C7).

-

N1 (1H): The pyrrole nitrogen bears a hydrogen atom, contributing to the aromatic sextet of the 5-membered ring.

-

C3 (Carboxyl): The carboxylic acid is attached here.[1] This position is conjugated with the nitrogen lone pair, influencing the acidity and reactivity of the carbonyl group.

-

C5 (Methyl): The methyl group at C5 is an electron-donating group (EDG) via hyperconjugation, slightly increasing the electron density of the indole ring compared to the unsubstituted parent.

Caption: Logical connectivity and IUPAC numbering of the 5-methyl-1H-indole-3-carboxylic acid core.

Part 2: Physicochemical Profile

Understanding the physicochemical properties is essential for predicting the compound's behavior in biological systems (ADME).

| Property | Value / Range | Implication for Drug Design |

| pKa (Carboxyl) | ~4.4 (Predicted) | Similar to benzoic acid; exists as a carboxylate anion at physiological pH (7.4). |

| pKa (Indole NH) | ~16.0 | Very weak acid; remains neutral at physiological pH. |

| LogP | 1.9 - 2.1 (Predicted) | Moderate lipophilicity. The 5-methyl group increases LogP by ~0.5 units relative to unsubstituted indole-3-carboxylic acid, improving membrane permeability. |

| H-Bond Donors | 2 (NH, OH) | Critical for receptor binding (e.g., 5-HT3 receptor pocket). |

| H-Bond Acceptors | 2 (C=O, OH) | Facilitates solvation and ligand-protein interactions. |

| Solubility | Low in water; High in DMSO, MeOH | Requires organic co-solvents for stock solution preparation. |

Part 3: Synthetic Protocol

Direct carboxylation of indoles at C3 is possible but often requires harsh conditions. The most robust laboratory method involves a two-step sequence: Vilsmeier-Haack formylation followed by Pinnick oxidation (or KMnO₄ oxidation). This route avoids the use of unstable indole-3-lithium species.

Workflow Diagram

Caption: Two-step synthetic pathway from commercially available 5-methylindole.

Detailed Methodology

Step 1: Synthesis of 5-Methylindole-3-carboxaldehyde

-

Reagents: 5-Methylindole (1.0 eq), Phosphoryl chloride (POCl₃, 1.1 eq), DMF (3.0 eq).

-

Procedure:

-

Cool anhydrous DMF to 0°C in a round-bottom flask under N₂ atmosphere.

-

Add POCl₃ dropwise (exothermic) to generate the Vilsmeier reagent (chloroiminium ion). Stir for 15 min.

-

Add a solution of 5-methylindole in DMF dropwise.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours (monitor by TLC).

-

Quench: Pour the reaction mixture into ice-water. Basify to pH ~9 with 5M NaOH. The aldehyde will precipitate.

-

Isolation: Filter the solid, wash with water, and dry. Recrystallize from ethanol if necessary.

-

Step 2: Oxidation to 5-Methyl-1H-indole-3-carboxylic acid

-

Reagents: 5-Methylindole-3-carboxaldehyde (1.0 eq), Sodium chlorite (NaClO₂, 1.5 eq), Sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq), 2-Methyl-2-butene (scavenger, 5.0 eq).

-

Solvent: tert-Butanol / Water (3:1).

-

Procedure:

-

Dissolve the aldehyde and 2-methyl-2-butene in t-BuOH.

-

Dissolve NaClO₂ and NaH₂PO₄ in water.

-

Add the aqueous solution dropwise to the organic phase at room temperature.

-

Stir for 4–6 hours. The color typically changes from yellow to colorless/pale.

-

Workup: Evaporate the volatile organic solvent. Acidify the remaining aqueous residue with 1M HCl to pH ~2. The carboxylic acid will precipitate.

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum.

-

Part 4: Medicinal Chemistry Utility[3]

The 5-methyl-1H-indole-3-carboxylic acid scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for tryptophan derivatives and a precursor for various pharmacophores.

Serotonin (5-HT) Receptor Modulators

Indole-3-carboxylic esters and amides are classical scaffolds for 5-HT₃ receptor antagonists (e.g., Tropisetron, Ondansetron analogs).

-

Mechanism: The indole nitrogen and the carbonyl oxygen mimic the spatial arrangement of serotonin, allowing binding to the ligand-gated ion channel.

-

SAR Insight: The 5-methyl group often enhances hydrophobic interactions within the receptor binding pocket, potentially increasing potency compared to the unsubstituted analog [1].

Kinase Inhibition

Derivatives of this acid have been explored as inhibitors of Cdc7 kinase and EphB3 receptor tyrosine kinase .

-

Role: The carboxylic acid is frequently converted to an amide or heterocycle (e.g., oxadiazole) to engage the kinase hinge region via hydrogen bonding [2].

Antiviral Agents

Non-nucleoside inhibitors of HCV and HIV often incorporate substituted indole-3-carboxylates. The 5-position substitution is critical for optimizing the metabolic stability and solubility profile of these inhibitors.

Part 5: Analytical Characterization

To validate the synthesis of 5-Methyl-1H-indole-3-carboxylic acid, the following spectral data should be obtained:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.0 (br s, 1H, -COOH or NH)

-

δ 11.6 (br s, 1H, Indole NH)

-

δ 7.9 (d, 1H, C2-H)

-

δ 7.7 (s, 1H, C4-H)

-

δ 7.3 (d, 1H, C7-H)

-

δ 7.0 (dd, 1H, C6-H)

-

δ 2.4 (s, 3H, -CH₃)

-

-

IR Spectrum:

-

Broad absorption at 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid).

-

Sharp band at ~1670–1690 cm⁻¹ (C=O stretch).

-

Band at ~3400 cm⁻¹ (N-H stretch).

-

References

-

National Institutes of Health (NIH). (2021). Biomedical Importance of Indoles.[2] PMC. Retrieved from [Link]

-

Organic Syntheses. (1977). General methods for Indole Synthesis.[2][3] Org.[4][5] Synth. 1977, 57, 63. (Analogous protocols). Retrieved from [Link]

Sources

The Pharmacophore & Scaffold: 5-Methyl-1H-indole-3-carboxylic Acid (5-MICA)

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

Executive Summary

5-Methyl-1H-indole-3-carboxylic acid (5-MICA) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often overshadowed by its 5-hydroxy (serotonin-like) and 5-methoxy (indomethacin-like) congeners, 5-MICA serves a distinct role as a lipophilic probe in Structure-Activity Relationship (SAR) studies.[1][2]

Its primary biological utility lies in three domains:

-

GPR35 Agonism: Acting as a lipophilic analog to endogenous tryptophan metabolites (kynurenic acid) to probe receptor hydrophobic pockets.[1][2]

-

Antiviral & Anticancer Precursor: Serving as the core pharmacophore for esters and amides active against SARS-CoV-2 and MCF-7 breast cancer lines.[1][2]

-

Bioisosteric Utility: Functioning as a rigid, bicyclic bioisostere for benzoic acid derivatives in fragment-based drug design (FBDD).[1][2]

Chemical Profile & Physicochemical Properties

Understanding the physicochemical baseline is critical for predicting bioavailability and receptor interaction.[1][2]

| Property | Value | Biological Implication |

| CAS Number | 10241-97-1 | Unique Identifier |

| Molecular Weight | 175.18 g/mol | Fragment-like; ideal for FBDD.[1][2] |

| LogP (Predicted) | ~2.3 - 2.5 | Moderate lipophilicity; good membrane permeability compared to 5-OH analogs.[1][2] |

| pKa (Acid) | ~4.5 - 4.8 | Ionized (anionic) at physiological pH (7.4), critical for salt-bridge formation with receptor Arginine residues.[1][2] |

| H-Bond Donors | 2 (NH, COOH) | Critical for receptor anchoring.[1][2] |

| H-Bond Acceptors | 2 (COOH) | Interaction with serine/threonine residues in binding pockets.[1][2] |

Pharmacology & Mechanism of Action[1]

Target 1: GPR35 Agonism (Inflammation & Pain)

The G-protein coupled receptor 35 (GPR35) is an orphan receptor associated with immune modulation and pain sensing.[1][2] Endogenous ligands include kynurenic acid and 5-HIAA.[1][2]

-

Mechanism: 5-MICA binds to the orthosteric site of GPR35.[1][2] The carboxylic acid moiety forms a critical ionic salt bridge with Arg167 (human GPR35) or equivalent cationic residues in the transmembrane bundle.[1][2]

-

The "5-Methyl" Effect: Unlike 5-hydroxy variants which interact via hydrogen bonding, the 5-methyl group probes the hydrophobic sub-pocket of the receptor.[1] In SAR studies, comparing 5-MICA to 5-hydroxy-indole-3-carboxylic acid allows chemists to map the steric and electronic tolerance of the receptor's "Region 2" (the indole 5-position).[1]

-

Signaling: Activation triggers G

or G

Target 2: Antiviral Pharmacophore (SARS-CoV-2)

Recent studies (Tsyshkova et al.) have highlighted indole-3-carboxylic acid derivatives as inhibitors of viral replication.[1][2][3]

-

Role of 5-MICA: The free acid is the metabolic precursor and synthetic starting material.[1][2]

-

Activity: Aminoalkyl esters of 5-substituted indole-3-carboxylic acids have shown IC50 values in the micromolar range against SARS-CoV-2.[1][2][3][4] The indole core intercalates into viral polymerase domains or spike protein hydrophobic clefts, while the 5-methyl/methoxy group enhances lipophilic contact.[1]

Target 3: Anticancer Activity (Survivin Inhibition)

Derivatives of indole-3-carboxylic acids function as inhibitors of Survivin , an anti-apoptotic protein overexpressed in tumors.[1][2]

-

Causality: The indole ring mimics the hydrophobic side chain of tryptophan residues in protein-protein interaction (PPI) interfaces.[1][2] The 3-carboxylic acid (often converted to an ester or amide in prodrugs) directs the molecule to the dimerization interface of Survivin.[1]

Visualizing the SAR Logic

The following diagram illustrates how 5-MICA acts as a central scaffold, with specific structural zones dictating its biological function.

Figure 1: Structure-Activity Relationship (SAR) map of 5-MICA, highlighting the functional role of each chemical moiety.[1]

Experimental Protocols

Synthesis: Vilsmeier-Haack Oxidation Route

Rationale: Direct carboxylation of indoles can be harsh.[1][2] The two-step formylation-oxidation sequence is milder and higher yielding for 5-substituted indoles.[1][2]

-

Reagents: 5-Methylindole (1.0 eq), POCl

(1.2 eq), DMF (solvent/reagent).[1][2] -

Procedure: Cool DMF to 0°C. Add POCl

dropwise (Vilsmeier reagent formation). Add 5-Methylindole.[1][2][3][4][6][7][8] Warm to RT, then heat to 60°C for 2 hours. -

Quench: Pour into ice water; neutralize with NaOH. Filter precipitate.[1][2][9]

Step 2: Oxidation to Acid (Pinnick Oxidation) [1][2]

-

Reagents: Aldehyde (from Step 1), NaClO

(1.5 eq), NaH -

Procedure: Dissolve aldehyde in t-BuOH/H

O (4:1). Add scavenger. Add NaH -

Workup: Acidify to pH 2 with HCl. Extract with EtOAc.[1][2] Recrystallize from Ethanol.[1][2]

-

Validation: 1H NMR (DMSO-d6) should show disappearance of aldehyde peak (~9.9 ppm) and appearance of broad COOH singlet (~12.0 ppm).[1][2]

Bioassay: GPR35 Calcium Mobilization

Rationale: Since GPR35 couples to G

Protocol:

-

Cell Line: HEK293 cells stably expressing human GPR35 and G

chimera.[1][2] -

Seeding: 20,000 cells/well in 384-well black-wall plates.[1][2] Incubate overnight.

-

Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

-

Compound Prep: Dissolve 5-MICA in DMSO (stock 10 mM). Serial dilute in HBSS buffer (0.1% BSA).

-

Injection: Add compound to cells using an automated liquid handler (e.g., FLIPR).[1][2]

-

Measurement: Monitor fluorescence (Ex 488 nm / Em 520 nm) for 120 seconds.

-

Data Analysis: Calculate

. Plot dose-response curve to determine EC

Workflow Visualization

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

-

GPR35 Agonism & Pharmacology

-

Antiviral Activity (SARS-CoV-2)

-

Anticancer & Cytotoxicity (Breast Cancer)

-

Synthetic Methodology (Vilsmeier/Oxidation)

-

General Indole Medicinal Chemistry

Sources

- 1. Mitragynine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - Narovlyansky - Acta Naturae [actanaturae.ru]

- 5. researchgate.net [researchgate.net]

- 6. goldbio.com [goldbio.com]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. GPR35 promotes neutrophil recruitment in response to serotonin metabolite 5-HIAA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Strategic Utilization of 5-Methyl-1H-indole-3-carboxylic Acid Scaffolds

Executive Summary & Structural Rationale

In the landscape of "privileged structures" in medicinal chemistry, the indole nucleus remains a cornerstone. However, the specific functionalization of the indole ring dictates its pharmacological success. This guide focuses on 5-Methyl-1H-indole-3-carboxylic acid , a scaffold that offers a distinct advantage over its unsubstituted counterparts.

The "Methyl Advantage" (C5-Substitution)

The introduction of a methyl group at the C5 position is not merely a lipophilic modification; it is a strategic maneuver in Lead Optimization:

-

Metabolic Blocking: The C5 position of the indole ring is a primary site for cytochrome P450-mediated hydroxylation. Methylation at this position blocks this metabolic "soft spot," significantly enhancing the half-life (

) of the drug candidate. -

Electronic Modulation: The 5-methyl group is weakly electron-donating (+I effect). This increases the electron density of the indole ring, potentially strengthening

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets. -

Vectorial Projection: The C3-carboxylic acid moiety serves as a versatile handle for amide coupling, esterification, or heterocycle formation, projecting pharmacophores into specific sub-pockets.

Synthetic Accessibility and Pathways

Reliable access to the core scaffold is the first bottleneck in drug discovery. While the Fischer Indole Synthesis is classical, it often suffers from regioselectivity issues when using asymmetric ketones. For the specific synthesis of 5-methyl-1H-indole-3-carboxylic acid , a stepwise Vilsmeier-Haack formylation followed by oxidation is the industry-standard "self-validating" route due to its high regioselectivity.

Preferred Synthetic Workflow (The Vilsmeier-Pinnick Route)

This route avoids the harsh conditions of direct carboxylation and ensures the C3 position is exclusively targeted.

Step 1: Vilsmeier-Haack Formylation

-

Reagents: POCl

, DMF -

Intermediate: 5-Methyl-1H-indole-3-carbaldehyde[1]

Step 2: Pinnick Oxidation (Best Practice)

-

Substrate: 5-Methyl-1H-indole-3-carbaldehyde[1]

-

Reagents: NaClO

, NaH -

Product: 5-Methyl-1H-indole-3-carboxylic acid[2]

-

Why Pinnick? Unlike KMnO

, which can cleave the indole double bond, Pinnick oxidation is mild and chemoselective for the aldehyde-to-acid conversion.

Visualization: Synthetic Logic Flow

Figure 1: The Vilsmeier-Pinnick route ensures regioselectivity at C3 and prevents oxidative degradation of the indole core.

Therapeutic Applications & SAR

The 5-methyl-indole-3-carboxylic acid core is historically significant in the development of 5-HT

A. 5-HT Receptor Antagonists (The "Setron" Class)

This is the most authoritative application of the scaffold.[3] Drugs like Tropisetron utilize an indole-3-carboxylic acid core coupled to a tropane ring.

-

Mechanism: Competitive antagonism at the 5-HT

ligand-gated ion channel. -

SAR Insight: The indole nitrogen (N1) acts as a hydrogen bond donor. The carbonyl oxygen of the ester/amide at C3 accepts a hydrogen bond. The 5-methyl group (in derivatives) modulates lipophilicity, affecting blood-brain barrier (BBB) penetration.

B. Emerging Antiviral & Anticancer Agents

Recent studies utilize the carboxylic acid handle to generate amide libraries.

-

Target: Viral polymerases or Kinase ATP-binding pockets.

-

Strategy: Amide coupling with amino-thiazoles or sulfonamides. The 5-methyl group provides a hydrophobic anchor, often sitting in a hydrophobic pocket (e.g., the "back pocket" of a kinase).

Comparative SAR Data (Representative)

| Feature | 5-H (Unsubstituted) | 5-Methyl (Target) | 5-Methoxy | Impact of 5-Methyl |

| LogP (Lipophilicity) | ~2.1 | ~2.6 | ~2.0 | Increased: Better membrane permeability. |

| Metabolic Stability | Low (C5 oxidation) | High | Medium (O-demethylation) | High: Blocks P450 hydroxylation. |

| Electronic Effect | Neutral | Weak Donor (+I) | Strong Donor (+M) | Balanced: Modulates pKa without drastic shifts. |

| Steric Bulk | Low | Medium | Medium | Optimal: Fits most hydrophobic pockets. |

Experimental Protocols

These protocols are designed to be self-validating. If the color changes or yields described do not occur, the experiment should be paused.

Protocol A: Synthesis of 5-Methyl-1H-indole-3-carboxylic acid

Prerequisites:

-

Vilsmeier Reagent (freshly prepared or commercial).

-

Efficient fume hood (POCl

releases HCl).

Step 1: Formylation [4]

-

Dissolve 5-methylindole (10.0 g, 76 mmol) in anhydrous DMF (30 mL) under Argon.

-

Cool to 0°C. Dropwise add POCl

(1.2 eq) over 30 minutes. Checkpoint: Solution should turn yellow/orange. -

Warm to 25°C and stir for 2 hours.

-

Pour onto ice/water (200 mL) and basify with NaOH (10%) to pH 9.

-

Validation: A solid precipitate (aldehyde) forms. Filter, wash with water, and dry. Yield should be >85%.

Step 2: Pinnick Oxidation

-

Dissolve the aldehyde (5.0 g) in t-BuOH/H

O (3:1, 100 mL). -

Add 2-methyl-2-butene (5 eq) as a scavenger (Critical to prevent chlorination).

-

Add NaH

PO -

Add NaClO

(1.5 eq) portion-wise over 15 mins. Checkpoint: Reaction is slightly exothermic. -

Stir at RT for 4 hours.

-

Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[2]

-

Purification: Recrystallize from Ethanol/Water.

-

Final Validation:

H NMR (DMSO-d

Protocol B: General Amide Coupling (Drug Library Generation)

Objective: Couple the scaffold to an amine (R-NH

-

Dissolve 5-methyl-1H-indole-3-carboxylic acid (1 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (2 eq). Stir for 10 mins to activate.

-

Add the target amine (1.1 eq). Stir for 12 hours.

-

Self-Validating QC: Check LC-MS. The mass should correspond to [M+H]

. If the acid peak remains, add more HATU.

Mechanism of Action Visualization

The following diagram illustrates how the 5-methyl-indole derivative interacts within a theoretical receptor binding pocket (e.g., 5-HT

Figure 2: Pharmacodynamic logic.[4] The 5-Methyl group anchors the molecule in hydrophobic pockets, enhancing affinity and selectivity.

References

-

Barnes, N. M., et al. (2009).[5] "The 5-HT3 receptor – the relationship between structure and function." Neuropharmacology.

- King, F. D., et al. (1990). "5-HT3 Receptor Antagonists: The Medicinal Chemistry of Indole-3-carboxylic Acid Derivatives." Journal of Medicinal Chemistry.

-

Gassman, P. G., & van Bergen, T. J. (1973). "Oxindole Synthesis via 5-Methyl-1H-indole-3-carboxylic acid intermediates." Organic Syntheses.

-

Mokhtari, S., et al. (2018). "Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid Derivatives." Iranian Journal of Pharmaceutical Research.

-

PubChem Compound Summary. (2025). "Methyl indole-3-carboxylate."[2][6] National Center for Biotechnology Information.

-

El-Sawy, E. R., et al. (2017).[4] "1H-Indole-3-carboxaldehyde: Synthesis and Reactions." Egyptian Journal of Chemistry.

Sources

- 1. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 2. 5-METHYLINDOLE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 5-Methyl-1H-indole-3-carboxylic Acid: A Technical Guide to Target Identification and Validation

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth exploration of the potential therapeutic targets of 5-Methyl-1H-indole-3-carboxylic acid. As a Senior Application Scientist, the following guide is structured to provide not just a list of possibilities, but a scientifically grounded rationale for target exploration, complete with actionable experimental workflows. Direct research on the specific biological targets of 5-Methyl-1H-indole-3-carboxylic acid is limited; therefore, this guide leverages data from the broader class of indole-3-carboxylic acid derivatives to infer and propose high-probability therapeutic avenues.

Introduction: The Indole Scaffold as a Privileged Structure in Medicinal Chemistry

The indole nucleus is a cornerstone in drug discovery, forming the backbone of numerous natural and synthetic compounds with significant biological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions allow it to bind to a wide range of biological targets. 5-Methyl-1H-indole-3-carboxylic acid, a specific derivative, is recognized primarily as a versatile intermediate in the synthesis of more complex bioactive molecules, particularly in the realms of oncology and neurology.[3] This guide moves beyond its role as a building block to consider its intrinsic therapeutic potential by examining the established activities of its close structural relatives.

Inferred Therapeutic Landscapes and Potential Molecular Targets

Based on the activities of related indole-3-carboxylic acid derivatives, we can delineate several key therapeutic areas where 5-Methyl-1H-indole-3-carboxylic acid may exhibit activity. The following sections will explore these areas, propose specific molecular targets, and outline robust methodologies for their validation.

Oncology: Targeting Cell Cycle Regulation and Apoptosis

The anticancer potential of the indole scaffold is well-documented.[1][2][4] Indole-3-carboxylic acid, the parent compound of our topic molecule, has been shown to enhance the efficacy of doxorubicin in colorectal cancer models by promoting cellular senescence through the p53 and p21 pathways.[5] Furthermore, indole-3-carbinol and its derivatives are known to induce apoptosis in cancer cells.[2]

Potential Targets:

-

p53/p21 Signaling Pathway: This pathway is a critical regulator of the cell cycle and apoptosis. Compounds that can upregulate p21, a cyclin-dependent kinase inhibitor, can induce cell cycle arrest and senescence.

-

Survivin: An inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer cells. Inhibition of survivin can lead to apoptosis in malignant cells.[6]

-

Kinases: Various kinases are implicated in cancer progression. Derivatives of structurally similar indole compounds have shown inhibitory activity against PIM kinase and PI3Kα, both of which are involved in cell growth and survival signaling.[7]

The following workflow provides a step-by-step approach to investigate the onco-therapeutic potential of 5-Methyl-1H-indole-3-carboxylic acid.

Caption: Workflow for validating anticancer targets.

-

Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., LS180 for colorectal cancer) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of 5-Methyl-1H-indole-3-carboxylic acid for 24-48 hours. Include a vehicle control (e.g., DMSO).

-

Protein Extraction: Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53 (1:1000), p21 (1:1000), and a loading control (e.g., β-actin or GAPDH, 1:5000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Inflammatory and Autoimmune Disorders

The indole scaffold is a key component of many anti-inflammatory agents.[1] Indole-3-carbinol, for instance, is an agonist of the Aryl Hydrocarbon Receptor (AhR), which has anti-inflammatory properties and can influence the differentiation of T and B cells.[8]

Potential Targets:

-

Aryl Hydrocarbon Receptor (AhR): A ligand-activated transcription factor that plays a role in regulating immune responses.

-

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins.

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A central regulator of inflammatory gene expression.

Caption: Workflow for validating anti-inflammatory targets.

Central Nervous System (CNS) Disorders

Indole derivatives are actively being investigated for the treatment of neurological disorders.[3] The parent compound, indole-3-carboxylic acid, can be used to synthesize antagonists for serotonin receptors, which are implicated in various neurological and psychiatric conditions.[9]

Potential Targets:

-

Serotonin Receptors (e.g., 5-HT4, 5-HT6): These G-protein coupled receptors are involved in cognitive function, mood, and appetite.[9]

-

Monoamine Oxidase (MAO): Enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin and dopamine.

-

Glycogen Synthase Kinase 3 (GSK-3): A serine/threonine kinase implicated in the pathophysiology of Alzheimer's disease and mood disorders.[7]

Caption: Workflow for validating CNS-related targets.

Infectious Diseases

The indole scaffold is present in many compounds with antimicrobial activity.[4] Derivatives of indole-3-carboxylic acid have been synthesized and shown to possess antibacterial and anthelmintic properties.[10]

Potential Targets:

-

Bacterial Cell Wall Synthesis Enzymes: (e.g., penicillin-binding proteins).

-

Bacterial DNA Gyrase and Topoisomerase IV: Essential enzymes for bacterial DNA replication.

-

Fungal Ergosterol Biosynthesis Pathway: A key pathway for maintaining fungal cell membrane integrity.

-

Initial Screening: Determine the Minimum Inhibitory Concentration (MIC) of 5-Methyl-1H-indole-3-carboxylic acid against a panel of pathogenic bacteria and fungi.

-

Mechanism of Action Studies:

-

Time-kill kinetics: To assess whether the compound is bacteriostatic or bactericidal.

-

Macromolecular synthesis inhibition assays: To determine if the compound inhibits DNA, RNA, protein, or cell wall synthesis.

-

-

Target-Specific Assays: Based on the results of the mechanism of action studies, perform specific enzymatic assays (e.g., DNA gyrase inhibition assay).

Quantitative Data Summary

While specific quantitative data for 5-Methyl-1H-indole-3-carboxylic acid is not yet available, the following table summarizes the reported activities of related indole derivatives to provide a reference for expected potency.

| Compound Class | Therapeutic Area | Target/Activity | Reported Potency (IC50/EC50) |

| Indole-3-carboxylic acid derivatives | Oncology | Enhancement of Doxorubicin-induced senescence | Effective at µM concentrations |

| Indole-3-carbinol | Oncology | Apoptosis induction | Varies by cell line |

| Indole-3-carboxylic acid derivatives | Antimicrobial | Antibacterial/Antifungal | MIC values in µg/mL range |

| 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid derivative | Antioxidant | DPPH radical scavenging | IC50 of 57.46 µg/mL |

Conclusion and Future Directions

5-Methyl-1H-indole-3-carboxylic acid represents an intriguing starting point for drug discovery. While its current application is primarily as a synthetic intermediate, the extensive biological activities of the broader indole-3-carboxylic acid class strongly suggest its potential for direct therapeutic intervention. The proposed targets and experimental workflows in this guide provide a rational and structured approach for researchers to systematically investigate and unlock the therapeutic value of this compound. Future research should focus on the systematic screening of this molecule against the proposed targets, followed by medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties.

References

-

(5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC - NIH. (2020, April 23). Retrieved from [Link]

-

Bioactive natural compounds from 1H-indole-3-carboxaldhyde - ResearchGate. (n.d.). Retrieved from [Link]

-

A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents - RSC Publishing. (2023, August 14). Retrieved from [Link]

-

Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells - ResearchGate. (2024, April 9). Retrieved from [Link]

-

Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem. (n.d.). Retrieved from [Link]

-

Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - MDPI. (n.d.). Retrieved from [Link]

-

Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal - Frontiers. (2024, April 28). Retrieved from [Link]

-

(PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides - ResearchGate. (n.d.). Retrieved from [Link]

-

Indole Derivatives as Anti-Lung Cancer Agents - Encyclopedia.pub. (n.d.). Retrieved from [Link]

-

Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC. (n.d.). Retrieved from [Link]

-

(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (2025, August 6). Retrieved from [Link]

-

1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID (cas: 186129-25-9)// Indole compounds. (2025, December 16). Retrieved from [Link]

-

1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073. (n.d.). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. chemimpex.com [chemimpex.com]

- 4. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase pept ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04100J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. goldbio.com [goldbio.com]

- 10. researchgate.net [researchgate.net]

The Enduring Legacy of Indole-3-Carboxylic Acid: From Discovery to Therapeutic Frontiers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-carboxylic acid (I3CA), a fascinating heterocyclic compound, has carved a significant niche in the annals of scientific discovery. Initially identified as a natural product, its journey has traversed the realms of synthetic chemistry, plant biology, and cutting-edge drug development. This technical guide provides a comprehensive exploration of the discovery, history, and evolving synthetic strategies for I3CA. Furthermore, it delves into its multifaceted biological significance, elucidating the intricate molecular mechanisms that underpin its roles in plant defense and as a promising scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. Detailed experimental protocols for both classical and modern synthetic approaches are provided, alongside visual representations of key synthetic and signaling pathways to offer a holistic and practical understanding of this remarkable molecule.

A Journey Through Time: The Historical Unveiling of Indole-3-Carboxylic Acid

The story of indole-3-carboxylic acid is intrinsically linked to the broader history of indole chemistry, which began with the investigation of the dye indigo. In 1866, Adolf von Baeyer first synthesized the parent indole molecule. While the precise first synthesis of indole-3-carboxylic acid is not as definitively documented as that of its parent, early synthetic efforts in indole chemistry paved the way for its eventual characterization.

One of the foundational methods that enabled the synthesis of indole carboxylic acids was the Reissert indole synthesis , developed in 1897. This reaction initially produced indole-2-carboxylic acid through the condensation of o-nitrotoluene with diethyl oxalate followed by reductive cyclization.[1] Although not directly yielding the 3-substituted isomer, the principles of indole ring formation and functionalization were critical advancements.

A significant pathway to obtaining indole-3-carboxylic acid historically involved the preparation of its aldehyde precursor, indole-3-carboxaldehyde. The Vilsmeier-Haack reaction , a versatile formylation method, was adapted for this purpose. This reaction, reported in 1927 by Anton Vilsmeier and Albrecht Haack, involves the formylation of electron-rich aromatic compounds, such as indole, using a Vilsmeier reagent (a combination of a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride).[2] The subsequent oxidation of the resulting indole-3-carboxaldehyde provided a direct route to indole-3-carboxylic acid.

The Art of Synthesis: From Classical Reactions to Modern Innovations

The synthesis of indole-3-carboxylic acid has evolved from multi-step classical procedures to more efficient and elegant modern methodologies. Understanding these synthetic routes is crucial for researchers aiming to access this versatile molecule and its derivatives for further investigation.

A Classic Approach: The Vilsmeier-Haack Reaction and Subsequent Oxidation

A traditional and reliable method for preparing indole-3-carboxylic acid involves a two-step process: the Vilsmeier-Haack formylation of indole to yield indole-3-carboxaldehyde, followed by its oxidation.

Step 1: Vilsmeier-Haack Formylation of Indole

This reaction introduces a formyl group at the electron-rich C3 position of the indole ring.

-

Causality of Experimental Choices: The use of phosphorus oxychloride activates dimethylformamide to form the electrophilic Vilsmeier reagent. The reaction is typically carried out at low temperatures to control the exothermic reaction and prevent side reactions. An aqueous workup with a base neutralizes the reaction mixture and hydrolyzes the intermediate iminium salt to the aldehyde.

Experimental Protocol: Synthesis of Indole-3-carboxaldehyde [3][4]

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, place freshly distilled dimethylformamide.

-

Cool the flask in an ice-salt bath.

-

Slowly add phosphorus oxychloride dropwise with stirring, maintaining a low temperature.

-

Prepare a solution of indole in dimethylformamide and add it dropwise to the Vilsmeier reagent, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 35°C) for approximately one hour.

-

Pour the reaction mixture onto crushed ice, which will hydrolyze the intermediate.

-

Neutralize the solution with a strong base, such as a 20% sodium hydroxide solution, until the mixture is strongly basic.

-

The product, indole-3-carboxaldehyde, will precipitate and can be collected by filtration, washed with water, and dried.

Step 2: Oxidation of Indole-3-carboxaldehyde to Indole-3-carboxylic Acid

The aldehyde group is then oxidized to a carboxylic acid. A simple and effective method for this transformation is the Cannizzaro-type reaction under strongly basic conditions.

-

Causality of Experimental Choices: In the presence of a concentrated base, aldehydes lacking α-hydrogens, like indole-3-carboxaldehyde, can undergo a disproportionation reaction (Cannizzaro reaction). One molecule of the aldehyde is oxidized to the carboxylic acid, and another is reduced to the alcohol. The desired carboxylic acid is then isolated by acidification.

Experimental Protocol: Synthesis of Indole-3-carboxylic Acid [1]

-

To a suspension of indole-3-carboxaldehyde in an aqueous solution, add a 20% solution of sodium hydroxide.

-

Stir the mixture vigorously at room temperature for approximately 24 hours.

-

During this time, a separation of the reaction mixture may be observed.

-

Filter the mixture. The solid residue is the sodium salt of indole-3-carboxylic acid.

-

Wash the solid with distilled water and then dissolve it in water.

-

Acidify the solution with a mineral acid (e.g., hydrochloric acid) to a pH of 3-4.

-

The indole-3-carboxylic acid will precipitate out of the solution.

-

Collect the product by filtration, wash with water, and dry.

Caption: Classical two-step synthesis of I3CA.

Modern Efficiency: One-Pot Synthesis from Isatin Derivatives

Recent advancements in synthetic methodology have led to more efficient and atom-economical routes to indole-3-carboxylic acid and its derivatives. One such notable method is a one-pot synthesis starting from readily available isatin derivatives. This approach avoids the use of harsh reagents and multiple intermediate purifications.[5][6]

-

Causality of Experimental Choices: This method leverages a base-catalyzed rearrangement of the isatin core. The reaction conditions are designed to be mild and operationally simple, making it an attractive alternative to classical methods. The one-pot nature of the reaction significantly improves efficiency by reducing the number of synthetic steps and workup procedures.

Experimental Protocol: One-Pot Synthesis of Indole-3-carboxylic Acid Derivatives from Isatins

(Based on the general principles described in recent patent literature)[5]

-

In a suitable reaction vessel, dissolve the substituted or unsubstituted isatin in an appropriate solvent.

-

Add a base (e.g., an alkali metal hydroxide) to the solution.

-

The reaction mixture is then heated for a specified period to facilitate the rearrangement.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is then acidified with a suitable acid to precipitate the indole-3-carboxylic acid derivative.

-

The product is collected by filtration, washed, and dried.

This modern approach represents a significant step forward in the synthesis of I3CA derivatives, offering a more sustainable and cost-effective route for both academic research and industrial applications.[5]

Caption: Modern one-pot synthesis of I3CA derivatives.

Nature's Blueprint: The Biosynthesis of Indole-3-Carboxylic Acid

In the biological realm, particularly in plants, indole-3-carboxylic acid is a naturally occurring metabolite derived from the amino acid tryptophan. Its biosynthesis is an integral part of the plant's secondary metabolism, often associated with defense responses.

The biosynthetic pathway commences with tryptophan and proceeds through several key intermediates, including indole-3-acetaldoxime and indole-3-acetonitrile.[7][8] Aldehyde oxidases, which are molybdenum-containing enzymes, are then thought to play a role in the conversion of indole-3-carboxaldehyde to indole-3-carboxylic acid.[8] This pathway highlights the intricate biochemical machinery that plants have evolved to produce a diverse array of specialized metabolites.

Caption: Biosynthetic pathway of I3CA in plants.

Biological Significance and Mechanisms of Action

Indole-3-carboxylic acid and its derivatives exhibit a remarkable range of biological activities, making them a focal point of research in both plant science and human health.

A Guardian in the Green Kingdom: Role in Plant Defense

In plants, I3CA is a key player in the induced resistance response against pathogens. Its accumulation has been observed following pathogen attack, and it is believed to act as a signaling molecule that helps to prime the plant's defense mechanisms.[9] This priming effect can lead to a more rapid and robust defense response upon subsequent pathogen challenge, involving processes such as the reinforcement of cell walls through callose deposition.[9]

A Double-Edged Sword in Human Health: Anticancer Properties

The indole nucleus is a privileged scaffold in medicinal chemistry, and I3CA is no exception. It has garnered significant attention for its potential as an anticancer agent.

Induction of Cellular Senescence and Apoptosis

Research has shown that indole-3-carboxylic acid can enhance the anticancer potency of conventional chemotherapeutic drugs like doxorubicin by inducing cellular senescence in colorectal cancer cells.[2] Cellular senescence is a state of irreversible cell cycle arrest that can prevent the proliferation of damaged or cancerous cells.

The mechanism of action often involves the activation of key tumor suppressor pathways. For instance, indole-3-carbinol, a related compound, has been shown to induce apoptosis in lung cancer cells through the activation of the p53 tumor suppressor protein and the caspase-8 pathway.[10] The p53 protein, often referred to as the "guardian of the genome," can initiate cell cycle arrest or apoptosis in response to cellular stress, such as DNA damage. I3C and its derivatives can upregulate p21, a cyclin-dependent kinase inhibitor and a downstream target of p53, leading to cell cycle arrest at the G1 phase.[11]

Caption: I3CA's role in cell cycle arrest and apoptosis.

Table 1: Summary of Key Biological Activities of Indole-3-Carboxylic Acid and Its Derivatives

| Biological Activity | Organism/System | Mechanism of Action (where known) |

| Plant Defense | Plants | Priming of defense responses, induction of callose deposition. |

| Anticancer | Mammalian Cancer Cells | Induction of cellular senescence, apoptosis, and cell cycle arrest (G1 phase) via p53/p21 pathway. |

| Antimicrobial | Bacteria and Fungi | Varies depending on the derivative. |

| Antiviral | Viruses (e.g., HIV) | Inhibition of viral replication. |

Applications in Research and Drug Development

The versatile structure of indole-3-carboxylic acid makes it an invaluable building block in medicinal chemistry and drug discovery. Its scaffold can be readily modified to generate libraries of compounds with diverse biological activities.[12] Researchers have utilized I3CA as a starting material for the synthesis of novel compounds targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.[12]

Conclusion

Indole-3-carboxylic acid stands as a testament to the power of natural products in inspiring scientific innovation. From its roots in the historical exploration of indole chemistry to its current status as a molecule of significant biological interest, I3CA continues to captivate the scientific community. Its journey from a plant metabolite to a promising lead in cancer therapy underscores the importance of interdisciplinary research. The continued exploration of its synthesis, biological mechanisms, and therapeutic potential promises to unlock new avenues for addressing some of the most pressing challenges in medicine and agriculture.

References

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P

-

Synthesis of indole-3-carboxylic acid and indole-3- methanol - Iwemi. (URL: [Link])

-

(PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides - ResearchGate. (URL: [Link])

-

WO/2023/067628 A METHOD FOR THE PREPARATION OF INDOLE-3-CARBOXYLIC ACID DERIVATIVES - WIPO Patentscope. (URL: [Link])

-

indole-3-aldehyde - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds - DergiPark. (URL: [Link])

-

The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - ResearchGate. (URL: [Link])

-

The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC. (URL: [Link])

-

Indole-3-carbinol induces apoptosis through p53 and activation of caspase-8 pathway in lung cancer A549 cells - PubMed. (URL: [Link])

-

Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells - ResearchGate. (URL: [Link])

-

Indole-3-Carbinol Stabilizes p53 to Induce miR-34a, Which Targets LDHA to Block Aerobic Glycolysis in Liver Cancer Cells - MDPI. (URL: [Link])

-

Identification of indole-3-carboxylic Acid as Mediator of Priming Against Plectosphaerella Cucumerina - PubMed. (URL: [Link])

-

Indole-3-carbinol (I3C) Induced Cell Growth Inhibition, G1 Cell Cycle Arrest and Apoptosis in Prostate Cancer Cells - PubMed. (URL: [Link])

Sources

- 1. SYNTHESIS OF INDOLE-3-CARBOXYLIC ACID AND INDOLE-3- METHANOL-The Global Bookstore | Bringing Books, Learning and Research Together [iwemi.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of indole-3-carboxylic acid as mediator of priming against Plectosphaerella cucumerina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole-3-carbinol induces apoptosis through p53 and activation of caspase-8 pathway in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indole-3-carbinol (I3C) induced cell growth inhibition, G1 cell cycle arrest and apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: Natural Occurrence, Biosynthesis, and Isolation of Methylated Indole Carboxylic Acids

Executive Summary

Methylated indole carboxylic acids represent a specialized subclass of indole alkaloids where the privileged indole scaffold is modified by carboxyl functionality and methylation. Unlike their ubiquitous cousin, Indole-3-acetic acid (IAA), these compounds—specifically Methyl indole-3-carboxylate and N-methylindole-3-carboxylic acid —occupy a distinct niche in secondary metabolism. They serve as critical defense signaling molecules in Cruciferae, chemotaxonomic markers in marine sponges (Spongosorites), and bioactive metabolites in Actinobacteria (Streptomyces).

This guide synthesizes the structural diversity, biosynthetic origins, and rigorous isolation methodologies for these compounds, moving beyond generic protocols to provide a causal, self-validating workflow for researchers.

Part 1: Structural Diversity and Natural Occurrence

The natural occurrence of methylated indole carboxylic acids is not random; it follows specific evolutionary pressures related to defense and inter-species signaling. We categorize these into two primary structural classes: Carboxyl-methylated (Esters) and Ring/Heteroatom-methylated .

Table 1: Chemotaxonomic Distribution

| Compound Class | Specific Metabolite | Primary Source | Organism Type | Biological Context |

| Methyl Esters | Methyl indole-3-carboxylate | Spongosorites sp.[1] | Marine Sponge | Cytotoxic metabolite; often co-isolated with other indole alkaloids [1].[2] |

| Streptomyces sp.[3] | Actinobacteria | Secondary metabolite associated with quorum sensing or antibiotic clusters [2]. | ||

| Botrytis cinerea | Fungus | Phytotoxin precursor or detoxification product. | ||

| Acid Derivatives | Indole-3-carboxylic acid (ICOOH) | Arabidopsis thaliana | Plant | Pathogen-induced defense signal; accumulates after AgNO3 stress or infection [3]. |

| 6-Hydroxy-ICOOH-Glc | Arabidopsis thaliana | Plant | Glycosylated storage form of the oxidized acid. | |

| N-Methylated | 1-Methyl-L-tryptophan | Streptomyces sp. | Actinobacteria | Precursor to N-methylated indole acids; inhibits T-cell regulation. |

Ecological Significance

In marine environments, the methylation of the carboxyl group (forming the ester) significantly increases lipophilicity, allowing the compound to cross cellular membranes more effectively than the free acid. This suggests that Methyl indole-3-carboxylate acts as an inter-organismal chemical weapon or signal, whereas the polar free acids (ICOOH) in plants function primarily as intracellular signal transducers.

Part 2: Biosynthetic Logic

Understanding the biosynthesis is critical for optimizing fermentation or extraction. The pathway diverges from the canonical IAA pathway.

The Oxidative Truncation Pathway

In both plants and bacteria, the formation of Indole-3-carboxylic acid (ICOOH) often involves the oxidative truncation of the indole-3-pyruvate or indole-3-acetonitrile side chains.

-

Precursor: L-Tryptophan.[3]

-

Intermediate: Indole-3-acetonitrile (IAN) or Indole-3-acetamide (IAM).

-

Oxidation: Conversion to Indole-3-carbaldehyde (ICHO).

-

Terminal Oxidation: Oxidation of ICHO to ICOOH by aldehyde oxidases (e.g., AAO1 in Arabidopsis) [3].

-

Methylation: The final step involves S-adenosylmethionine (SAM)-dependent methyltransferases (O-MT for esters, N-MT for N-methylation).

Visualization: Biosynthetic Pathway

The following diagram illustrates the divergence of methylated indole carboxylic acids from the primary tryptophan metabolism.

Figure 1: Divergent biosynthetic pathways for methylated indole carboxylic acids in plants and bacteria.

Part 3: Isolation Protocol (Self-Validating)

Objective: Isolate Methyl indole-3-carboxylate from Streptomyces fermentation broth. Challenge: Separating the target methyl ester from the co-occurring free acid (ICOOH) and Indole-3-acetic acid (IAA).

The "pH-Swing" Fractionation Methodology

This protocol utilizes the pKa difference between the free acid (pKa ~4.6) and the neutral methyl ester to separate them before chromatography.

Reagents:

-

Ethyl Acetate (EtOAc) - HPLC Grade

-

0.1 M HCl and 0.1 M NaOH

-

Sodium Sulfate (Anhydrous)

-

C18 SPE Cartridge

Step-by-Step Workflow:

-

Fermentation & Clarification:

-

Centrifuge fermentation broth (5,000 x g, 20 min, 4°C).

-

Validation: Supernatant must be clear. Retain pellet for intracellular extraction if yield is low.

-

-

Phase 1: Neutral Extraction (Targeting Methyl Esters)

-

Adjust supernatant pH to 7.5 - 8.0 .

-

Mechanism:[1][4][5][6][7] At this pH, free acids (IAA, ICOOH) are deprotonated (anionic) and stay in the water phase. The methyl ester remains neutral and lipophilic.

-

Extract with EtOAc (1:1 v/v) x 3.

-

Collect Organic Phase A (Contains Methyl indole-3-carboxylate ).

-

-

Phase 2: Acidic Extraction (Targeting Free Acids)

-

Purification & Drying:

-

Wash Organic Phase A with brine to remove water.

-

Dry over anhydrous

. -

Evaporate under reduced pressure at 35°C (Indoles are heat sensitive).

-

Visualization: Extraction Workflow

Figure 2: pH-modulated fractionation strategy for separating indole esters from free acids.

Part 4: Analytical Characterization

Once isolated, definitive identification requires orthogonal validation.

HPLC-UV-MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 20 min.

-

Detection:

-

UV: 280 nm (Characteristic Indole absorption).

-

MS: ESI Positive Mode (Methyl esters protonate well:

).

-

Diagnostic NMR Signals (d6-DMSO)

-

Indole NH: Singlet broad ~11.5 - 12.0 ppm (If N-H is free). Disappears in N-methylated derivatives.

-

Methyl Ester (

): Singlet ~3.8 - 3.9 ppm. -

N-Methyl (

): Singlet ~3.7 - 3.8 ppm (Often slightly upfield of the ester methyl). -

C2-H: Doublet/Singlet ~8.0 ppm (Deshielded by the C3-carbonyl).

Part 5: Pharmacological & Biological Implications[8]

The methylation of indole carboxylic acids is not merely a structural curiosity; it dictates bioavailability and receptor interaction.

-

Anticancer Activity: Methyl indole-3-carboxylate has demonstrated cytotoxicity against human cancer cell lines [1].[2] The ester moiety facilitates passive diffusion across the plasma membrane, where intracellular esterases may hydrolyze it back to the active acid, or it may act directly on kinase targets.

-

Plant Defense: In Arabidopsis, ICOOH derivatives accumulate at infection sites. While ICOOH itself induces callose deposition (a physical barrier against fungi), the methylated variants likely serve as volatile signals to prime neighboring tissues [3].

-

Antiviral Potential: Substituted indole-3-carboxylic acids (specifically 5-hydroxy-6-methyl derivatives) have shown activity against viral polymerases, suggesting the scaffold is a privileged structure for inhibiting nucleic acid replication.

References

-

Marine Natural Products:Methyl 1H-indole-3-carboxylate obtained

-

Source: (Contextualized from general marine indole reviews).

-

-

Bacterial Biosynthesis:Biosynthesis of indole-3-acetic acid via the indole-3-acetamide p

-

Source:

-

-

Plant Metabolism:The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Deriv

-

Source:

-

-

Chemical Properties:Methyl indole-3-carboxyl

-

Source:

-

-

Extraction Methodology: Recovery of carboxylic acids produced by fermentation.[5][8]

-

Source:

-

Sources

- 1. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of indole-3-acetic acid via the indole-3-acetamide pathway in Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-3-acetic acid production by endophytic Streptomyces sp. En-1 isolated from medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recovery of carboxylic acids produced by fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-甲基吲哚 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 5-Methyl-1H-indole-3-carboxylic acid experimental protocol

Application Note: Scalable Synthesis of 5-Methyl-1H-indole-3-carboxylic acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-Methyl-1H-indole-3-carboxylic acid (CAS: 10242-01-0). While various routes exist (e.g., Vilsmeier-Haack formylation followed by oxidation), this guide prioritizes the Trichloroacetylation-Hydrolysis pathway . This method is selected for its operational simplicity, avoidance of heavy metal oxidants (like

Target Audience: Medicinal chemists and process development scientists. Key Application: Intermediate for auxin analogs, tryptamine derivatives, and pharmaceutical scaffolds.

Retrosynthetic Strategy & Rationale

The synthesis exploits the electron-rich nature of the indole ring, specifically at the C3 position.

-

Route Selection: Friedel-Crafts Acylation followed by Haloform-type Hydrolysis.

-

Why this route?

-

Regioselectivity: The C3 position of 5-methylindole is highly nucleophilic. Trichloroacetyl chloride (

) reacts almost exclusively at C3, avoiding C2 functionalization. -

Purification: The intermediate, 3-trichloroacetyl-5-methylindole, often precipitates directly from the reaction mixture, minimizing chromatography.

-

Safety: Avoids the use of highly toxic phosphoryl chloride (

) required in the Vilsmeier-Haack route.

-

Reaction Mechanism & Workflow

The transformation occurs in two distinct stages.[1][2][3][4][5][6] First, an electrophilic aromatic substitution yields the trichloroacetyl intermediate. Second, a base-mediated hydrolysis (involving a tetrahedral intermediate) releases chloroform (

Figure 1: Synthetic workflow for the conversion of 5-methylindole to its 3-carboxylic acid derivative.

Detailed Experimental Protocol

Phase 1: Synthesis of 3-(Trichloroacetyl)-5-methylindole

Reagents & Materials:

| Reagent | Equiv. | MW ( g/mol ) | Role |

|---|---|---|---|

| 5-Methylindole | 1.0 | 131.18 | Substrate |

| Trichloroacetyl chloride | 1.2 | 181.83 | Electrophile |

| Pyridine | 1.2 | 79.10 | Base Scavenger |

| Dichloromethane (DCM) | - | - | Solvent (Anhydrous) |

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Maintain an inert atmosphere (

or Ar). -

Dissolution: Dissolve 5-Methylindole (1.31 g, 10 mmol) and Pyridine (0.95 g, 12 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add Trichloroacetyl chloride (2.18 g, 12 mmol) dissolved in DCM (5 mL) over 15 minutes. Caution: Exothermic reaction. Evolution of HCl gas possible if pyridine is insufficient.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitoring by TLC (30% EtOAc/Hexane) should show the disappearance of the starting indole (

) and appearance of a lower -

Workup:

-

Quench the reaction with cold water (20 mL).

-

Extract with DCM (2 x 20 mL).

-

Wash the organic layer with 1N HCl (to remove pyridine) followed by brine.

-

Dry over

, filter, and concentrate.[7] -

Purification: Recrystallize the solid residue from Ethanol/Hexane to yield the intermediate as a solid.

-

Phase 2: Hydrolysis to 5-Methylindole-3-carboxylic acid

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| Intermediate (from Phase 1) | 1.0 | Substrate |

| KOH (4N aq.) | 4.0 | Hydrolysis Reagent |

| Methanol | - | Co-solvent |

| HCl (conc.) | - | Acidification |

Procedure:

-

Hydrolysis: Dissolve the 3-(trichloroacetyl)-5-methylindole (approx. 2.7 g, from Phase 1) in Methanol (20 mL).

-

Base Addition: Add 4N KOH solution (10 mL) slowly.

-

Reflux: Heat the mixture to reflux (approx. 65–70°C) for 4 hours. The solution typically turns clear or light yellow.

-

Isolation:

-

Cool the reaction mixture to RT.

-

Evaporate the methanol under reduced pressure (Rotavap).

-

Dilute the aqueous residue with water (20 mL) and wash with Ethyl Acetate (1 x 15 mL) to remove unreacted neutral impurities.

-

-

Precipitation: Acidify the aqueous layer carefully with concentrated HCl to pH ~2–3 while stirring. The carboxylic acid will precipitate as a white to off-white solid.

-

Filtration: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Characterization & Quality Control

| Parameter | Expected Data | Notes |

| Appearance | White to beige powder | Darkening indicates oxidation. |

| Melting Point | 208–212°C (dec) | Decomposes upon melting (typical for indole-3-acids). |

| 1H NMR (DMSO-d6) | Key diagnostic: Methyl singlet at ~2.4 ppm. | |

| MS (ESI-) | [M-H]- = 174.06 | Negative mode is preferred for carboxylic acids. |

Safety & Troubleshooting

-

Trichloroacetyl Chloride: Highly corrosive and a lachrymator. Handle only in a fume hood. Reacts violently with water.[1][8][9]

-

Decarboxylation Risk: Indole-3-carboxylic acids are prone to thermal decarboxylation. Do not overheat during drying; keep oven temperature <60°C.

-

Coloration: Indoles oxidize easily. If the product turns pink/red, recrystallize from Acetic Acid/Water or Methanol/Water.

References

- Citation Context: Validates the trichloroacetyl hydrolysis method as a standard industrial route for indole-3-carboxylic acids.

-

Organic Syntheses. (1959). Indole-3-acetic Acid.[5][10][11] Org. Synth. 39, 30. Retrieved October 26, 2023, from [Link]

- Citation Context: Provides foundational knowledge on indole functionalization and hydrolysis conditions relevant to auxin analogs.

-

PubChem. (n.d.).[12] Methyl indole-3-carboxylate.[6][12][13] Retrieved October 26, 2023, from [Link]

- Citation Context: Source for NMR spectral data comparisons and physical properties of the ester deriv

-

-

Citation Context: Background on the reactivity and handling of the key acylating agent.[1]

-

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 3. nuv.ac.in [nuv.ac.in]

- 4. US8304541B2 - Process for the manufacture of an indolinone derivative - Google Patents [patents.google.com]

- 5. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. rsc.org [rsc.org]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. lobachemie.com [lobachemie.com]

- 10. ecommons.luc.edu [ecommons.luc.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Methyl indole-3-carboxylate(942-24-5) 1H NMR spectrum [chemicalbook.com]

Application Note: Fischer-Speier Esterification of Indole-3-Carboxylic Acid

Executive Summary

The esterification of Indole-3-carboxylic acid (I3CA) presents a unique synthetic challenge compared to aliphatic or simple aromatic carboxylic acids. While the Fischer-Speier method (acid-catalyzed condensation with alcohol) is the standard industrial approach, I3CA is electronically predisposed to thermal decarboxylation under acidic conditions, yielding indole as a major impurity.

This Application Note provides a rigorous technical guide for maximizing the yield of Methyl Indole-3-carboxylate while suppressing decarboxylation. We contrast the traditional sulfuric acid reflux method with an optimized anhydrous HCl protocol, providing a self-validating workflow for drug development researchers.

Scientific Background & Mechanistic Analysis

The Substrate Challenge

Indole-3-carboxylic acid is an electron-rich heteroaromatic acid. The indole nitrogen lone pair donates electron density into the ring, specifically activating the C3 position.

-

The Conflict: Fischer esterification requires an acid catalyst (

) to activate the carbonyl carbon for nucleophilic attack by methanol. However, protonation of the indole ring (specifically at C3) or the carboxyl group at high temperatures facilitates the loss of -

pKa Context: With a pKa of ~3.9, I3CA is a weak acid, but the conjugate base stability and the electron-rich ring make the

bond connecting the carboxyl group susceptible to cleavage.

Reaction Pathways

The competition between the desired esterification (Path A) and the parasitic decarboxylation (Path B) is governed by temperature and water concentration.

Figure 1: Mechanistic divergence in the acid-catalyzed treatment of Indole-3-carboxylic acid.[1][2][3][4]

Experimental Protocols

Method A: Traditional Sulfuric Acid Reflux (Baseline)

Use this method only if strict anhydrous reagents are unavailable. Risk of decarboxylation is moderate.

Reagents:

-

Indole-3-carboxylic acid (1.0 eq)[2]

-

Methanol (Reagent Grade, >20 eq volume)

-

Sulfuric Acid (

, conc. 98%, 0.1 - 0.5 eq)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend Indole-3-carboxylic acid in Methanol (concentration ~0.2 M).

-

Catalyst Addition: Add concentrated

dropwise. Note: The solution may darken slightly. -

Reflux: Attach a reflux condenser and heat to a gentle reflux (65°C) .

-

Critical Control Point: Do not overheat.[5] Vigorous boiling increases decarboxylation.

-

-

Monitoring: Monitor by TLC every 2 hours.

-

Termination: Once starting material is consumed (~6-12 hours), cool to room temperature immediately.

-

Neutralization: Pour mixture into ice-cold saturated

. Do not quench with water alone, as acidic aqueous conditions promote hydrolysis.

Method B: Optimized Anhydrous HCl (Recommended)

This method generates anhydrous HCl in situ, minimizing water content and allowing for milder thermal conditions, significantly boosting yield.

Reagents:

-

Indole-3-carboxylic acid (1.0 eq)[2]

-

Methanol (Anhydrous, dried over 3Å sieves)

-

Acetyl Chloride (2.0 - 3.0 eq) OR Thionyl Chloride (

) -

Note: Acetyl chloride reacts with MeOH to form Methyl Acetate and anhydrous HCl.

Step-by-Step Workflow:

Figure 2: Optimized Anhydrous Workflow for Lab-Scale Synthesis.

Detailed Procedure (Method B):

-

Setup: Flame-dry a 2-neck round bottom flask and purge with Nitrogen (

). -

Solvent Charge: Add anhydrous Methanol (10 mL per gram of substrate) and cool to 0°C in an ice bath.

-

In-Situ Acid Generation: Slowly add Acetyl Chloride (3.0 eq) dropwise via syringe.

-

Chemistry:

. This generates anhydrous HCl and scavenges initial water.

-

-

Substrate Addition: Add Indole-3-carboxylic acid (1.0 eq) in one portion.

-

Reaction: Remove ice bath and stir at Room Temperature for 8-12 hours.

-

Why RT? Avoiding reflux prevents thermal decarboxylation. The high concentration of anhydrous HCl drives the reaction without heat.

-

-

Workup: Evaporate excess methanol under reduced pressure (keep bath <40°C). Redissolve residue in Ethyl Acetate, wash with sat.

(2x) and Brine (1x). Dry over

Data Analysis & Quality Control

Comparative Metrics

| Parameter | Method A ( | Method B (Anhydrous HCl/RT) |

| Reaction Temp | 65°C (Reflux) | 20-25°C (RT) |

| Reaction Time | 6-12 Hours | 8-16 Hours |

| Decarboxylation Risk | High (Indole formation) | Low |

| Typical Yield | 60-75% | 85-95% |

| Purification | Column Chromatography often required | Recrystallization usually sufficient |

Characterization Data (Methyl Indole-3-carboxylate)[2][3]

-

Appearance: Off-white to tan solid.

-

Melting Point: 147–149 °C.

-

TLC (SiO2): 30% EtOAc in Hexanes.

-

(Product)

-

(Acid SM)

-

(Indole Impurity)

-

(Product)

-

1H NMR (DMSO-d6, 400 MHz):

- 11.9 (br s, 1H, NH)

- 8.05 (d, 1H, C4-H)

- 8.01 (s, 1H, C2-H)

-

3.85 (s, 3H,

Safety & Handling

-

Indole-3-carboxylic acid: Irritant. Avoid inhalation of dust.

-

Methanol: Toxic, flammable. Causes blindness if ingested. Use in a fume hood.

-

Thionyl Chloride / Acetyl Chloride: Reacts violently with water to release HCl and

gases. Corrosive. Handle only in a fume hood with proper PPE. -

Decarboxylation Hazard: While not explosive, the evolution of

gas can pressurize sealed vessels if the reaction is heated uncontrollably.

References

-

Mechanistic Overview of Fischer Esterific

-

[Link]

-

- Indole-3-carboxylic Acid Properties & Synthesis. ChemicalBook.

-

Synthesis of Methyl 1-methyl-1H-indole-3-carboxylate.

-

[Link]

-

-

Acid-Catalyzed Oligomerization of Indole-3-carbinol (Analogous Reactivity). PubMed.

-

[Link]

-

-

pKa Data for Carboxylic Acids and Indoles.

-

[Link]

-

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Note: A Robust HPLC Method for the Analysis of 5-Methyl-1H-indole-3-carboxylic acid

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Methyl-1H-indole-3-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The described method is tailored for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this analyte. The causality behind the selection of chromatographic parameters is discussed, and a comprehensive protocol for method validation is provided to ensure scientific integrity and trustworthiness.

Introduction